1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione
Overview
Description
U-73343 is a chemical compound known as 1-[6-[((17β)-3-Methoxyestra-1,3,5[10]-trien-17-yl)amino]hexyl]-2,5-pyrrolidinedione. It is an inactive analog of U-73122 and is often used as a negative control in scientific research. U-73343 is known for its ability to inhibit acid secretion in a dose-dependent manner .
Mechanism of Action
Target of Action
U-73343 is an inactive analog of U-73122 . It is primarily used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C (PLC) in receptor-mediated cell activation . PLC plays a crucial role in the regulation of intracellular calcium levels and is involved in various signal transduction pathways .
Mode of Action
U-73343 functions downstream of phospholipase C to block receptor-mediated phospholipase D activation . It is a weak inhibitor of PLC, making it useful as a negative control for PLC inhibition .
Biochemical Pathways
The compound works within the phosphoinositide signal transduction pathway . This pathway is involved in various cellular processes, including cell growth and differentiation, gene expression, and the production and release of neurotransmitters .
Pharmacokinetics
Its solubility in various solvents such as dmso, ethanol, and chloroform has been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
U-73343 dose-dependently inhibits acid secretion irrespective of the stimulant . It shows no inhibitory effect on either k+ -pnppase or h+, k+ -atpase activity . The compound’s action can lead to changes in the expression and subcellular localization of selected PLC isoforms .
Biochemical Analysis
Biochemical Properties
U 73343 is known to interact with various enzymes and proteins in biochemical reactions . It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .
Cellular Effects
U 73343 has been observed to have effects on various types of cells and cellular processes . It influences cell function by modulating the activity of phospholipase C, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, U 73343 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity . It is known to inhibit the activity of phospholipase C, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of U 73343 have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of U 73343 in animal models vary with different dosages
Metabolic Pathways
U 73343 is involved in metabolic pathways through its interaction with enzymes such as phospholipase C
Preparation Methods
The synthesis of U-73343 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is then used in subsequent reactions.
Coupling Reaction: The intermediate is subjected to a coupling reaction with 3-Methoxyestra-1,3,5[10]-trien-17-ylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain U-73343 in its pure form.
Chemical Reactions Analysis
U-73343 undergoes various chemical reactions, including:
Inhibition of Acid Secretion: U-73343 dose-dependently inhibits acid secretion irrespective of the stimulant.
Interaction with Reagents: U-73343 interacts with reagents such as histamine, carbachol, and dbcAMP, leading to the inhibition of aminopyrine accumulation in gastric glands.
Scientific Research Applications
U-73343 has several scientific research applications, including:
Phospholipase C Signaling: U-73343 is used to study the role of phospholipase C signaling in modulating epithelial sodium channel function in gerbil Reissner’s membranes.
Negative Control for Phospholipase C Inhibition: U-73343 serves as a negative control for phospholipase C inhibition in mechanically stimulated cells and their neighboring cells.
Assessment of G Protein-Coupled Receptor Activation: U-73343 is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation.
Comparison with Similar Compounds
U-73343 is an inactive analog of U-73122, which is a potent inhibitor of phospholipase C and 5-lipoxygenase. Unlike U-73122, U-73343 does not inhibit phospholipase C activity and is used as a negative control in experiments involving phospholipase C inhibition . Other similar compounds include:
U-73122: A potent inhibitor of phospholipase C and 5-lipoxygenase.
Xestospongin C: Another compound used to study phospholipase signaling pathways.
U-73343’s uniqueness lies in its ability to serve as a negative control, providing a baseline for comparison in experiments involving phospholipase C inhibition.
Properties
IUPAC Name |
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHWFIUASFBCKN-ZRJUGLEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036740 | |
Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142878-12-4 | |
Record name | U 73343 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[6-((17b-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-2,5-pyrrolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | U-73343 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2C4J8704C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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